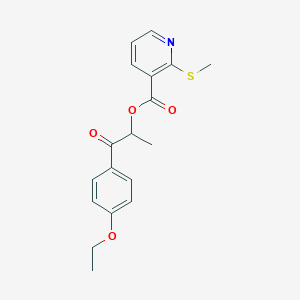

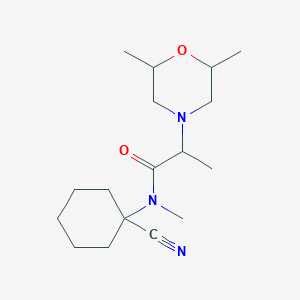

![molecular formula C17H17NO4 B2782153 Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate CAS No. 24451-08-9](/img/structure/B2782153.png)

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate

Vue d'ensemble

Description

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is a unique chemical compound with the linear formula C17H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is represented by the SMILES stringO=C (C (OCC)=O)NC1=CC=C (OCC2=CC=CC=C2)C=C1 . This indicates the presence of an ester group (C (OCC)=O), an amine group (NC1), and a benzyloxy group (OCC2=CC=CC=C2) in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate are not detailed in the search results, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique

Production of Anti-Hypertension Drugs

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate can be used in the production of various anti-hypertension drugs . It is used to produce Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], a useful intermediate for the synthesis of these drugs . The process involves microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .

Production of ACE Inhibitors

The compound is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Biocatalytic Asymmetric Reduction

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases is another application . This process has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

Production of Pril Drugs

®-2-hydroxy-4-phenylbutanoate esters (OPBE), one class of chiral alcohols, are important precursors for the production of serials of angiotensin-converting enzymes (ACE) inhibitors, generally named as pril drugs (benazepril, cilazapril, quinapril, and ramipril) .

Resonance Stabilization

The presence of the benzene ring in the compound allows for resonance stabilization of benzylic carbocations . This property can be exploited in various chemical reactions .

Production of Chiral Precursors

The compound can be used in the preparation of key chiral precursor ®-HPBE, which is of special and increasingly interests .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-oxo-2-(4-phenylmethoxyanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-21-17(20)16(19)18-14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLOVSVPJGCCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366794 | |

| Record name | ST089557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate | |

CAS RN |

24451-08-9 | |

| Record name | ST089557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)

![{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2782075.png)

![4-[(E)-2-(2-furyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2782077.png)

![1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2782083.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2782087.png)

![1-[(1S,2S)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B2782089.png)

![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride](/img/structure/B2782090.png)

![N-(5-acetamido-2-methoxyphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782091.png)

![N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782092.png)